molecular formula C15H18N4O2S B2424326 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034389-70-1

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2424326
CAS RN: 2034389-70-1
M. Wt: 318.4
InChI Key: DZLKFQGUPUSGEI-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as THPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. THPPU is a urea-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Hydrogel Formation and Material Properties

  • Anion Tuning of Rheology and Gelation : Compounds similar to the one have been investigated for their ability to form hydrogels. For example, urea derivatives can form hydrogels in acidic conditions, with the gel's physical properties, such as morphology and rheology, being dependent on the anion identity. This finding illustrates the potential of urea derivatives in creating materials with tunable properties for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Heterocyclic Compounds

  • One-Pot Synthesis of Heterocycles : Research on urea and thiourea compounds has led to efficient synthetic pathways for creating heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, a one-pot synthesis of furano and pyrano pyrimidinones using poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) showcases the versatility of urea derivatives in organic synthesis (Ghorbani‐Vaghei et al., 2015).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : The detailed crystal structure analysis of compounds containing urea groups provides insights into their potential applications. For example, the crystal structure analysis of azimsulfuron, a sulfonylurea herbicide, can inform the design of new herbicides or other functional molecules with specific interactions and stability profiles (Jeon et al., 2015).

Anticancer Potential and Docking Analysis

  • Potential Anti-Cancer Agents : Pyrazole derivatives, which share structural motifs with the compound , have been synthesized and analyzed for their electronic structure and physico-chemical properties. Docking studies suggest their potential as anti-cancer agents, highlighting the importance of such compounds in medicinal chemistry research (Thomas et al., 2019).

Environmental Applications

  • Eco-Friendly Multicomponent Reactions : The use of urea as an organo-catalyst in the synthesis of densely functionalized heterocycles demonstrates the compound's role in promoting environmentally friendly chemical reactions. This approach aligns with the growing emphasis on sustainable chemistry practices (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-(oxan-4-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(19-11-3-7-21-8-4-11)18-10-12-14(17-6-5-16-12)13-2-1-9-22-13/h1-2,5-6,9,11H,3-4,7-8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLKFQGUPUSGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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